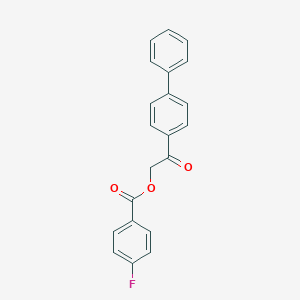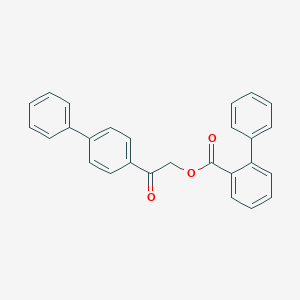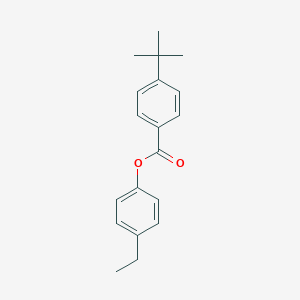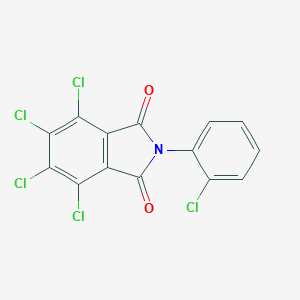
4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione is a chlorinated isoindole derivative This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and 2-chlorobenzylamine.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the isoindole core.
Chlorination: The isoindole core is then subjected to chlorination using chlorine gas or a chlorinating agent (e.g., thionyl chloride) to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions may yield less chlorinated isoindole derivatives.
科学的研究の応用
4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,5,6,7-tetrachloro-2-phenyl-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the additional chlorine atom on the phenyl ring.
4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the 2-chlorophenyl group.
2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but lacks the tetrachloro substitution on the isoindole core.
Uniqueness
4,5,6,7-Tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the tetrachloro substitution on the isoindole core and the 2-chlorophenyl group makes this compound distinct from other similar compounds.
特性
CAS番号 |
88062-86-6 |
|---|---|
分子式 |
C14H4Cl5NO2 |
分子量 |
395.4 g/mol |
IUPAC名 |
4,5,6,7-tetrachloro-2-(2-chlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H4Cl5NO2/c15-5-3-1-2-4-6(5)20-13(21)7-8(14(20)22)10(17)12(19)11(18)9(7)16/h1-4H |
InChIキー |
KBKBULZHNRANRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B341952.png)

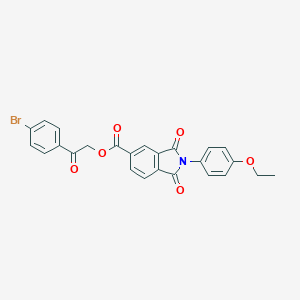

![2-(4-ethoxyphenyl)-5-{[2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B341960.png)
![2-Methylpropyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B341962.png)


![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 2-methoxybenzoate](/img/structure/B341971.png)
